molecular formula C15H22ClN3O3S B4517746 N-(2-chlorobenzyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide

N-(2-chlorobenzyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide

Cat. No.: B4517746
M. Wt: 359.9 g/mol
InChI Key: ZXPNSMTZVYYZOQ-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C15H22ClN3O3S and its molecular weight is 359.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.1070404 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Lewis Basic Catalysts

Research on related piperazine and piperidine derivatives has demonstrated their effectiveness as Lewis basic catalysts for hydrosilylation reactions. The presence of sulfonyl groups, similar to the one in the queried compound, plays a crucial role in achieving high enantioselectivity. This application is critical in organic synthesis, enabling the creation of chiral molecules with high purity, which is essential for pharmaceuticals and fine chemicals (Wang et al., 2006).

Fullerene Chemistry

The interaction of fullerene with secondary amines in the presence of sulfoxides, like dimethyl sulfoxide, allows for regioselective functionalization of fullerene molecules. This method can introduce multiple functional groups, including amino groups, around a fullerene's structure, paving the way for new materials with potential applications in nanotechnology and materials science (Isobe et al., 2005).

Enzyme Inhibition

Sulfonamide-based compounds, including those with piperidine moieties, have been explored for their biological activity, particularly as enzyme inhibitors. Such compounds have shown promising results against enzymes like lipoxygenase (LOX) and acetylcholinesterase (AChE), indicating potential therapeutic applications in treating diseases where enzyme regulation is crucial (Khalid et al., 2013).

Allosteric Modulation

The structural motifs found in sulfonamide piperidine derivatives have been critical in the discovery of allosteric modulators for receptors such as the cannabinoid type 1 receptor (CB1). Modifications in the chemical structure can significantly impact binding affinity and efficacy, offering a pathway to novel drug development (Khurana et al., 2014).

Hyperbranched Polymers

The synthesis of hyperbranched polymers using aminoethyl piperazine and divinyl sulfone demonstrates the versatility of piperidine and sulfonyl functional groups in polymer chemistry. Such polymers have applications in materials science, showing solubility in both water and organic solvents, which can be tailored for specific uses (Yan & Gao, 2000).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(dimethylsulfamoyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O3S/c1-18(2)23(21,22)19-9-5-7-13(11-19)15(20)17-10-12-6-3-4-8-14(12)16/h3-4,6,8,13H,5,7,9-11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPNSMTZVYYZOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCCC(C1)C(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-chlorobenzyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide
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N-(2-chlorobenzyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide
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N-(2-chlorobenzyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide
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N-(2-chlorobenzyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide
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N-(2-chlorobenzyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide
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N-(2-chlorobenzyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide

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